5,6-Dichloro-1-methylisoindoline
Description
5,6-Dichloro-1-methylisoindoline (CAS 122-52-1) is a halogenated isoindoline derivative with the molecular formula C₉H₇Cl₂N and a molecular weight of 200.06 g/mol. Its structure consists of an isoindoline core (a benzene ring fused to a five-membered ring containing one nitrogen atom) substituted with two chlorine atoms at positions 5 and 6 and a methyl group at position 1 (Figure 1).
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
5,6-dichloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9Cl2N/c1-5-7-3-9(11)8(10)2-6(7)4-12-5/h2-3,5,12H,4H2,1H3 |
InChI Key |
UNOXLAUAKJYCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CN1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-methylisoindoline typically involves the chlorination of 1-methylisoindoline. One common method is the reaction of 1-methylisoindoline with chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-methylisoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
5,6-Dichloro-1-methylisoindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-methylisoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key identifiers of 5,6-Dichloro-1-methylisoindoline with four structurally related compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| This compound | 122-52-1 | C₉H₇Cl₂N | 200.06 | Cl at 5,6; CH₃ at 1 |
| 5,6-Dichloro-2-methylisoindoline | 122-53-2 | C₉H₇Cl₂N | 200.06 | Cl at 5,6; CH₃ at 2 |
| 5,6-Dichloro-1-ethylisoindoline | 122-54-3 | C₁₀H₉Cl₂N | 214.09 | Cl at 5,6; C₂H₅ at 1 |
| 5-Chloro-1-methylisoindoline | 122-55-4 | C₈H₇ClN | 152.60 | Cl at 5; CH₃ at 1 |
| 6-Chloroisoquinoline | 62882-02-4 | C₉H₆ClN | 163.61 | Cl at 6 (isoquinoline core) |
Key Observations :
- Alkyl Chain Length: The ethyl-substituted analog (CAS 122-54-3) has increased lipophilicity due to its longer alkyl chain, which may improve solubility in nonpolar solvents .
- Chlorination Pattern: Mono-chloro derivatives (e.g., 5-Chloro-1-methylisoindoline, CAS 122-55-4) lack the electron-withdrawing effects of dual chlorines, reducing their stability in oxidative conditions compared to dichloro analogs .
Reactivity and Stability
- Electronic Effects: The chlorine atoms in this compound withdraw electron density, making the aromatic ring less reactive toward electrophilic substitution compared to non-halogenated isoindolines. However, the methyl group at position 1 donates electrons locally, creating regioselective reactivity .
- Steric Effects : The 2-methyl isomer (CAS 122-53-2) may exhibit steric hindrance near the nitrogen atom, reducing its ability to participate in coordination chemistry compared to the 1-methyl derivative .
- Stability: Dichloro derivatives generally exhibit higher thermal stability than mono-chloro analogs due to increased molecular symmetry and halogen-induced resonance stabilization .
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